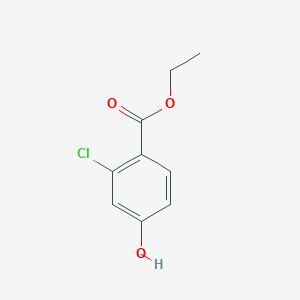

Ethyl 2-chloro-4-hydroxybenzoate

Vue d'ensemble

Description

Ethyl 2-chloro-4-hydroxybenzoate, also known as ethyl p-chlorophenylcarboxylate, is a chemical compound that belongs to the class of esters. It is commonly used in various fields, including the pharmaceutical industry, as an intermediate in the synthesis of other compounds.

Applications De Recherche Scientifique

Occurrence and Fate in Aquatic Environments

- Parabens, including Ethyl 2-chloro-4-hydroxybenzoate, are commonly found in aquatic environments. Despite wastewater treatments that effectively remove them, these compounds are still detected at low concentrations in effluents and are ubiquitous in surface water and sediments. This is attributed to the continuous introduction of paraben-based products into the environment (Haman et al., 2015).

Photodegradation Studies

- Research on the photodegradation of parabens, including this compound, has shown that both UVC and UVC/H2O2 systems are efficient for degrading these compounds in water. The study helps in understanding the environmental impact of these compounds and their breakdown products (Gmurek et al., 2015).

Environmental Behavior of UV Filters

- This compound, used as a UV filter in skincare products, has been studied for its environmental behavior. The research indicates that its transformation products through photocatalysis are less toxic than the parent compound, suggesting a self-mitigating impact on environmental toxicity (Li et al., 2017).

Synthetic Methods in Chemistry

- In chemical synthesis, this compound is involved in transformations of alcohols to alkyl chlorides, demonstrating its utility in organic synthesis (Mukaiyama et al., 1977).

Thermodynamic Properties

- The study of the thermodynamic properties of ethyl hydroxybenzoates, including this compound, has provided insights into their stability and reactivity, which is crucial for various industrial and pharmaceutical applications (Ledo et al., 2018).

Paraben Metabolism

- Understanding the metabolism of parabens, such as this compound, in human liver microsomes and plasma is crucial for assessing their safety and potential accumulation in human tissues (Abbas et al., 2010).

Propriétés

IUPAC Name |

ethyl 2-chloro-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPALFRWFJQPFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2729837.png)

![1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine dihydrochloride](/img/structure/B2729838.png)

![N-mesityl-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2729842.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2729844.png)

![tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2729845.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2729847.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2729849.png)

![(2S)-N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B2729860.png)